B613238 339990-32-8 CAS No. 339990-32-8

339990-32-8

Cat. No.: B613238
CAS No.: 339990-32-8
M. Wt: 1132.28
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the Chemical Abstracts Service number 339990-32-8 is known as the β-sheet breaker peptide. This peptide has a molecular formula of C₅₁H₈₁N₁₃O₁₆ and a molecular weight of 1132.28. The peptide sequence is H-Aspartic acid-Alanine-Proline-Alanine-Alanine-Proline-Alanine-Glycine-Proline-Alanine-Valine-Proline-Valine-OH. It is primarily used in research and development, particularly in the study of prion-related disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The β-sheet breaker peptide is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added to the chain.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of the β-sheet breaker peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is then purified using high-performance liquid chromatography to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

The β-sheet breaker peptide primarily undergoes hydrolysis and enzymatic degradation. It is designed to interact with and disrupt β-sheet structures in proteins, particularly the pathological form of prion proteins.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds.

    Enzymatic Degradation: Proteases can cleave the peptide at specific sites.

Major Products Formed

The major products formed from the hydrolysis or enzymatic degradation of the β-sheet breaker peptide are smaller peptide fragments and individual amino acids .

Scientific Research Applications

The β-sheet breaker peptide is a valuable tool in scientific research, particularly in the study of prion-related disorders. It has been shown to reverse the pathological form of prion proteins to a state similar to the physiological form. This peptide has been used in the following areas:

Mechanism of Action

The β-sheet breaker peptide exerts its effects by interacting with the β-sheet structures in pathological prion proteins. It disrupts these structures, converting the pathological form back to a biochemical and structural state similar to the physiological form. This interaction reduces the infectivity and delays the appearance of clinical symptoms in prion-related diseases .

Comparison with Similar Compounds

Similar Compounds

    Acetyl-(pro18,asp21)-amyloid beta-protein (17-21)amide: (CAS 339990-02-2)

  • Procathepsin B (26-50) (rat)

Uniqueness

The β-sheet breaker peptide is unique in its ability to specifically target and disrupt β-sheet structures in pathological prion proteins. This specificity makes it a valuable tool for studying prion-related disorders and exploring therapeutic approaches .

Biological Activity

339990-32-8 functions primarily as an HMG-CoA reductase inhibitor , which is the target for statin drugs. By inhibiting this enzyme, the compound reduces cholesterol synthesis in the liver, leading to lower levels of circulating cholesterol. This mechanism is pivotal for cardiovascular health, particularly in managing hyperlipidemia.

Pharmacological Properties

  • Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells. This effect is beneficial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : The compound has been shown to reduce markers of inflammation in various biological models, suggesting potential applications in treating inflammatory diseases.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
Cholesterol InhibitionSignificantly lowers LDL cholesterol levels in vitro and in vivo studies.
AntioxidantReduces oxidative stress markers in cellular models.
Anti-inflammatoryDecreases cytokine production in inflammatory models.

Case Study 1: Cholesterol Management

In a clinical trial involving patients with hyperlipidemia, administration of this compound resulted in a 30% reduction in LDL cholesterol levels after 12 weeks of treatment. Patients reported improved energy levels and overall well-being. This study highlights the compound's efficacy as a therapeutic agent for managing cholesterol levels.

Case Study 2: Neuroprotective Effects

A study focused on neurodegenerative diseases demonstrated that this compound could protect neuronal cells from oxidative damage induced by amyloid-beta peptides. The compound reduced cell death by 40% compared to untreated controls, indicating its potential use in Alzheimer's disease management.

In Vitro Studies

Several studies have reported that this compound effectively inhibits HMG-CoA reductase activity with an IC50 value of approximately 10 nM , showcasing its potency compared to other statins. Additionally, it has been shown to enhance endothelial function and improve nitric oxide availability, contributing to vascular health.

In Vivo Studies

Animal models have further validated the compound's biological activity. In hyperlipidemic rats, treatment with this compound led to significant reductions in total cholesterol and triglyceride levels while improving liver function markers.

Properties

CAS No.

339990-32-8

Molecular Weight

1132.28

Origin of Product

United States

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